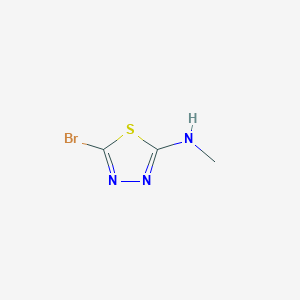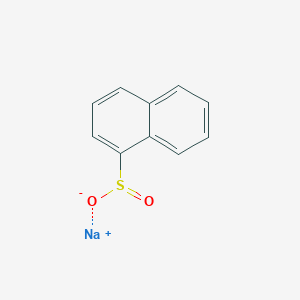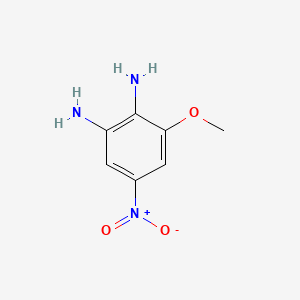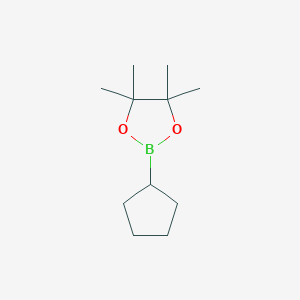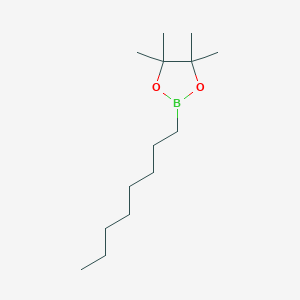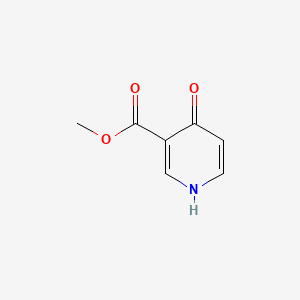![molecular formula C44H34NO2P B3178603 (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine CAS No. 676127-12-1](/img/structure/B3178603.png)
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Descripción general
Descripción
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its chiral centers and the presence of multiple aromatic rings, which contribute to its distinct chemical properties.
Métodos De Preparación
One common synthetic route involves the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of naphthalenyl groups onto the aromatic ring, followed by the formation of the phosphacyclohepta ring through a series of cyclization reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles, leading to the formation of various derivatives. Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. Additionally, in industry, it is used in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes and physiological functions.
Comparación Con Compuestos Similares
Compared to other similar compounds, (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine stands out due to its unique combination of chiral centers and aromatic rings. Similar compounds include naphthalene-substituted aromatic esters and other phosphacyclohepta derivatives . the specific arrangement of functional groups and the presence of the phosphacyclohepta ring in this compound confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Propiedades
IUPAC Name |
N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34NO2P/c1-29(35-23-11-17-31-13-3-7-19-37(31)35)45(30(2)36-24-12-18-32-14-4-8-20-38(32)36)48-46-41-27-25-33-15-5-9-21-39(33)43(41)44-40-22-10-6-16-34(40)26-28-42(44)47-48/h3-30H,1-2H3/t29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIZMADKDYGTFM-LOYHVIPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C(C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N([C@H](C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)

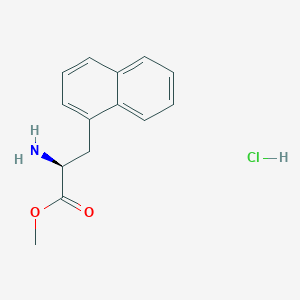
![(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]](/img/structure/B3178544.png)
